molecular formula C11H9F3O2 B1412327 2,4,6-Trifluorobenzyl methacrylate CAS No. 1820739-95-4

2,4,6-Trifluorobenzyl methacrylate

Cat. No.: B1412327
CAS No.: 1820739-95-4
M. Wt: 230.18 g/mol
InChI Key: KSOWESAUICTCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,4,6-Trifluorobenzyl methacrylate typically involves the reaction of 2,4,6-trifluorobenzyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by distillation or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

2,4,6-Trifluorobenzyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators for polymerization (e.g., azobisisobutyronitrile), nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2,4,6-Trifluorobenzyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzyl methacrylate involves its ability to undergo polymerization and form stable polymers. The fluorine atoms on the benzyl ring contribute to the compound’s unique properties, such as increased hydrophobicity and chemical resistance. These properties make the resulting polymers suitable for various applications, including coatings and medical devices.

Comparison with Similar Compounds

2,4,6-Trifluorobenzyl methacrylate can be compared with other fluorinated methacrylates, such as:

    2,3,4,5,6-Pentafluorobenzyl methacrylate: This compound has five fluorine atoms on the benzyl ring, resulting in even higher chemical resistance and hydrophobicity.

    2,4-Difluorobenzyl methacrylate: With two fluorine atoms, this compound has slightly lower chemical resistance compared to this compound.

    Trifluoromethyl methacrylate: This compound has a trifluoromethyl group instead of a fluorinated benzyl ring, leading to different polymer properties.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of chemical resistance and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOWESAUICTCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trifluorobenzyl methacrylate
Reactant of Route 2
Reactant of Route 2
2,4,6-Trifluorobenzyl methacrylate
Reactant of Route 3
Reactant of Route 3
2,4,6-Trifluorobenzyl methacrylate
Reactant of Route 4
Reactant of Route 4
2,4,6-Trifluorobenzyl methacrylate
Reactant of Route 5
Reactant of Route 5
2,4,6-Trifluorobenzyl methacrylate
Reactant of Route 6
Reactant of Route 6
2,4,6-Trifluorobenzyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.